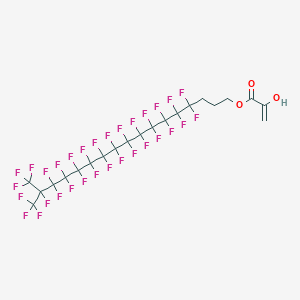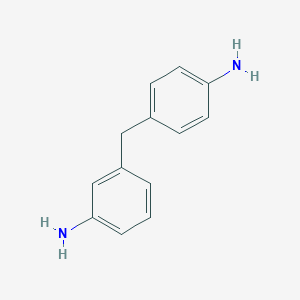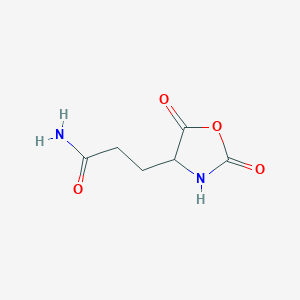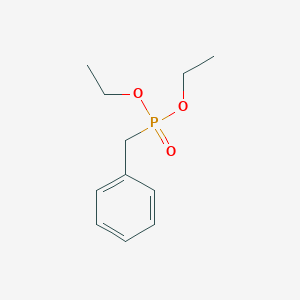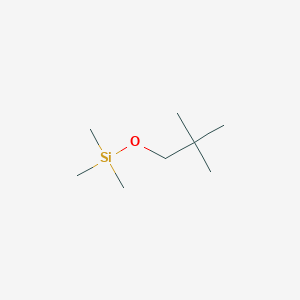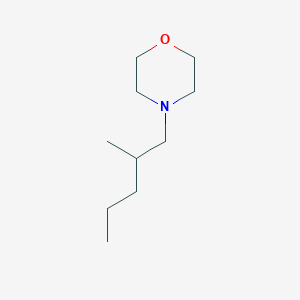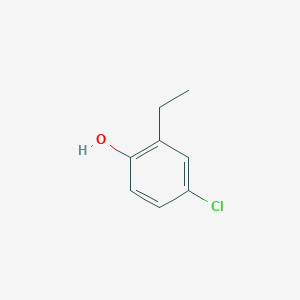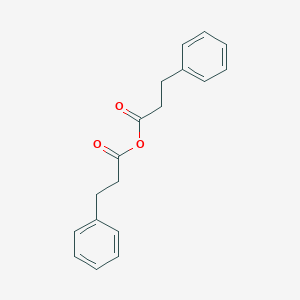
3-Phenylpropanoic anhydride
説明
3-Phenylpropanoic anhydride is a chemical compound with the molecular formula C18H18O3 . It contains a total of 40 bonds, including 22 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 anhydride .
Molecular Structure Analysis
The molecular structure of 3-Phenylpropanoic anhydride consists of 18 Hydrogen atoms, 18 Carbon atoms, and 3 Oxygen atoms . It contains a total of 40 bonds, including 22 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 anhydride .Physical And Chemical Properties Analysis
Anhydrides, including 3-Phenylpropanoic anhydride, are typically colorless liquids . They do not dissolve in water as they react with it to form carboxylic acids . The boiling point of anhydrides is influenced by their size and the presence of polar groups .科学的研究の応用
3-Phenylpropanoic anhydride is used in Friedel-Crafts reactions, where its acylation with benzene, catalyzed by AlCl3, results in products like 3-benzoyl-2-phenylpropanoic acid, isomeric 3-benzoyl-3-phenylpropanoic acid, and 3-oxoindan-1-carboxylic acid. The product distribution is influenced by the amount of AlCl3 or solvents used (Hashimoto & Takatsuka, 1977).
It's involved in ecological base-conditioned preparation of dipeptides using unprotected α-amino acids. Coupling reactions of 3-phenylpropanoic acid and N-carboxybenzyl α-amino acids with unprotected α-amino acids yield amides without racemization via mixed carbonic carboxylic anhydrides under basic conditions, following a green synthetic method (Ezawa et al., 2017).
In the field of molecular machines, 3-Phenylpropanoic anhydride is used for controlling the release of a chemical fuel. The aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines results in 2-cyano-2-phenylpropanoic acid, a fuel for acid-base driven molecular machines. This application focuses on fuel supply at a rate that avoids overfeeding and malfunction of the machine (Biagini et al., 2020).
It's used in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, employing an easily removable nitrile template for cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
3-Phenylpropanoic anhydride plays a role in plant-microorganism interactions. Its presence in tobacco root exudates affects the growth of rhizosphere microorganisms, including the bacterial wilt pathogen Ralstonia solanacearum and its antagonist Brevibacillus brevis (Liu et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3-phenylpropanoyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAHPYZABTWPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515521 | |
| Record name | 3-Phenylpropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropanoic anhydride | |
CAS RN |
15781-96-1 | |
| Record name | 3-Phenylpropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



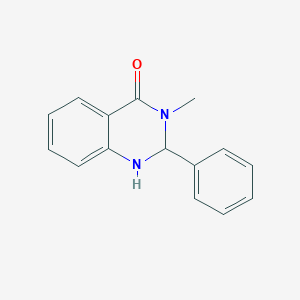
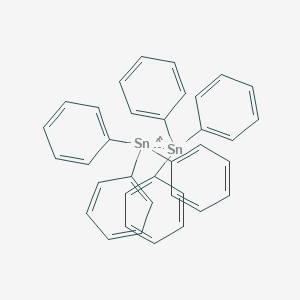
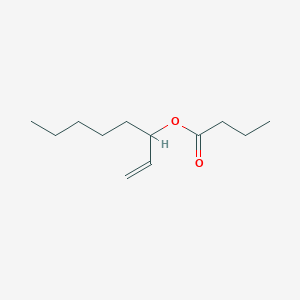
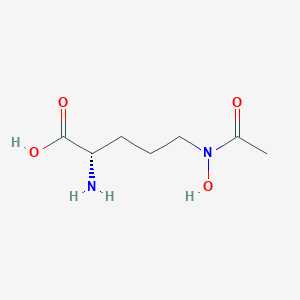
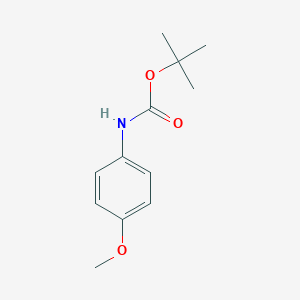
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

